molecular formula C10H5BrF3N B13669566 4-Bromo-5-(trifluoromethyl)isoquinoline

4-Bromo-5-(trifluoromethyl)isoquinoline

Cat. No.: B13669566
M. Wt: 276.05 g/mol
InChI Key: YMKJYGTYFYGAHG-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are structural isomers of quinolines and are known for their presence in various natural products and biologically active molecules. The incorporation of bromine and trifluoromethyl groups into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted isoquinolines.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-8-5-15-4-6-2-1-3-7(9(6)8)10(12,13)14/h1-5H

InChI Key

YMKJYGTYFYGAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)C(F)(F)F)Br

Origin of Product

United States

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